Flumipropyn

Description

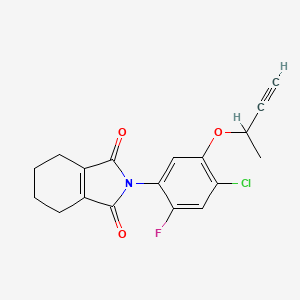

Structure

3D Structure

Properties

IUPAC Name |

2-(5-but-3-yn-2-yloxy-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFNO3/c1-3-10(2)24-16-9-15(14(20)8-13(16)19)21-17(22)11-6-4-5-7-12(11)18(21)23/h1,8-10H,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNQFZOZHDEENE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)OC1=C(C=C(C(=C1)N2C(=O)C3=C(C2=O)CCCC3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868818 | |

| Record name | 2-{5-[(But-3-yn-2-yl)oxy]-4-chloro-2-fluorophenyl}-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84478-52-4 | |

| Record name | Flumipropyn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84478-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumipropyn [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084478524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{5-[(But-3-yn-2-yl)oxy]-4-chloro-2-fluorophenyl}-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUMIPROPYN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3E93Z8TUL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Methodologies for Flumipropyn

Retrosynthetic Analysis of the Flumipropyn Molecular Scaffold

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis, involving the conceptual disconnection of a target molecule into simpler precursor structures nih.govnih.gov. For this compound (IUPAC name: 2-(5-but-3-yn-2-yloxy-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione), the molecular scaffold can be strategically disconnected at key bonds to reveal potential starting materials. wikipedia.org

A primary disconnection can be envisioned at the N-C(aryl) bond, which links the tetrahydrophthalimide core to the substituted phenyl ring. This suggests that the molecule could be formed by the reaction of a tetrahydrophthalic anhydride (B1165640) derivative and a substituted aniline (B41778) derivative. cenmed.com

Further retrosynthetic disconnections on the substituted phenyl moiety would target the ether linkage (O-C(aryl) bond). This disconnection would yield a hydroxylated phenyl precursor and a propynyl (B12738560) alcohol. The but-3-yn-2-yloxy group in this compound indicates the involvement of 3-butyn-2-ol (B105428) (1-methyl-2-propyn-1-ol) as the alcohol component. The presence of a chiral center at the propynyl group (C2 of the butynyl chain) also highlights the potential for stereoisomers and the need for controlled stereochemistry in synthesis. wikipedia.orgnih.govnih.govuni.lu

Thus, the retrosynthetic pathway for this compound can be summarized as follows:

Disconnection 1 (Amide bond): Cleavage of the N-C(aryl) bond to yield N-(4-chloro-2-fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydrophthalimide and 3-butyn-2-ol.

Disconnection 2 (Imide formation): The N-(4-chloro-2-fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydrophthalimide intermediate can be further disconnected to 5-amino-2-chloro-4-fluorophenol (B1329930) and 3,4,5,6-tetrahydrophthalic anhydride. cenmed.com

This analysis points to three main precursor fragments: 5-amino-2-chloro-4-fluorophenol, 3,4,5,6-tetrahydrophthalic anhydride, and 3-butyn-2-ol.

Established Synthetic Routes to this compound and its Chemical Precursors

The synthesis of this compound involves the assembly of its constituent parts through a sequence of well-defined organic reactions. While detailed, specific industrial synthetic routes for this compound are often proprietary and found in patent literature, the general methodologies for its core intermediates can be elucidated.

The primary intermediate in this compound synthesis is N-(4-chloro-2-fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydrophthalimide. This compound is typically prepared through a condensation reaction.

Synthesis of N-(4-chloro-2-fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydrophthalimide: This intermediate is synthesized by reacting 2-chloro-4-fluoro-5-aminophenol with 3,4,5,6-tetrahydrophthalic anhydride. The reaction is commonly carried out in a solvent such as acetic acid under reflux conditions. After cooling and work-up (e.g., pouring into ice-water, extraction with ether, washing, drying, and concentration), the crude product can be purified, for instance, by silica (B1680970) gel chromatography. cenmed.com

Synthesis of 3-butyn-2-ol (1-methyl-2-propyn-1-ol): The but-3-yn-2-yloxy moiety is derived from 3-butyn-2-ol, a chiral alkynyl alcohol. General synthetic methods for similar alkynyl alcohols include:

Favorskii reaction: Condensation of acetylene (B1199291) with a ketone (e.g., acetone (B3395972) for 2-methylbut-3-yn-2-ol, an isomer of 3-butyn-2-ol) promoted by a base or Lewis acid catalysts. wikipedia.org

Grignard reactions: Reaction of an appropriate Grignard reagent with an aldehyde or ketone, followed by quenching, can be used to form propynyl alcohols. For example, 3-trimethylsilyl-2-propyn-1-ol can be reacted with methylmagnesium chloride. nih.gov

The key reactions in this compound synthesis involve the formation of an imide bond and an ether bond.

Imide Formation: The reaction between an amine (5-amino-2-chloro-4-fluorophenol) and a cyclic anhydride (3,4,5,6-tetrahydrophthalic anhydride) to form an imide typically proceeds via an initial nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of the anhydride, forming an amic acid intermediate. This is followed by intramolecular cyclization and dehydration, often facilitated by heating or the presence of a dehydrating agent, to yield the cyclic imide. nih.govwikipedia.org

Ether Formation: The attachment of the 3-butyn-2-ol moiety to the hydroxylated phenyl group occurs via an etherification reaction. A common method for forming aryl ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide (formed from 3-butyn-2-ol) with an aryl halide, or the reaction of an aryl phenoxide (formed from N-(4-chloro-2-fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydrophthalimide) with a suitable electrophilic derivative of 3-butyn-2-ol (e.g., a halide like propargyl bromide). This reaction is a nucleophilic substitution, where the phenoxide oxygen acts as the nucleophile. chemicalbook.com

While some cyclic imide formations can involve radical pathways, as observed in the synthesis of compounds like vernakalant (B1244702) using ammonium (B1175870) persulfate-DMSO systems, the direct condensation of an amine with an anhydride for this compound's imide core is primarily a polar reaction involving nucleophilic addition and dehydration. nih.govwikipedia.org

Development of Novel Synthetic Strategies for this compound Analogues

The ongoing demand for new agrochemicals with improved efficacy and environmental profiles drives the exploration of novel synthetic strategies. For this compound and its analogues, this includes adopting sustainable chemistry principles and achieving stereoselective control.

Green chemistry principles aim to minimize or eliminate the use and generation of hazardous substances, reduce waste, and improve energy efficiency throughout the chemical synthesis process. chemicalbook.comnih.gov Applying these principles to this compound synthesis could involve several strategies:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. nih.gov

Safer Solvents and Auxiliaries: Replacing traditional hazardous solvents (e.g., chlorinated solvents) with greener alternatives such as water, supercritical fluids, or biomass-derived solvents. nih.govnih.gov

Catalysis: Utilizing catalytic reagents, which are superior to stoichiometric reagents as they can accelerate reaction rates, allow for selective modifications, and reduce the number of steps and reagents, leading to higher atom economy and less waste. nih.gov Enzyme catalysis, in particular, offers highly selective transformations under mild conditions.

Waste Prevention: Preventing waste generation at the source rather than treating it after it has been created. nih.gov

Reduced Derivatization: Minimizing or avoiding unnecessary derivatization steps (e.g., protection/deprotection groups) which require additional reagents and generate waste. nih.gov

For this compound, this could translate to developing solvent-free or aqueous-phase condensation reactions for the imide formation, exploring catalytic etherification methods, or using biocatalysis for specific steps, especially for the chiral propynyl alcohol.

This compound possesses a chiral center at the C2 position of its butynyl group, meaning it can exist as enantiomers. wikipedia.org While the commercial product is often a racemic mixture, stereoselective synthesis is crucial in agrochemical and pharmaceutical industries because different enantiomers can exhibit distinct biological activities, efficacies, and metabolic profiles. nih.gov

Strategies for achieving stereoselective synthesis of this compound enantiomers, particularly focusing on the chiral 3-butyn-2-ol moiety, could include:

Asymmetric Synthesis with Chiral Catalysts or Auxiliaries: Employing chiral catalysts (e.g., metal-organic catalysts) or chiral auxiliaries to direct the formation of one specific enantiomer of 3-butyn-2-ol during its synthesis.

Biocatalysis: Enzyme-catalyzed enantioselective reductions of prochiral ketones (e.g., 3-butyn-2-one) have emerged as a highly effective and green method for producing enantiopure chiral alcohols, including alkynols. Biocatalysts like dehydrogenases and reductases can achieve high enantioselectivity (>99% ee) under mild conditions, offering a sustainable alternative to traditional methods that might involve toxic metals. This approach is particularly promising for synthesizing the chiral 3-butyn-2-ol precursor in an enantiopure form.

Resolution of Racemic Mixtures: While less atom-economical, conventional resolution procedures can be used to separate the enantiomers from a racemic mixture of this compound or its chiral precursors. nih.gov

The development of such stereoselective routes would allow for the production of specific this compound enantiomers, potentially leading to more targeted and efficient herbicidal activity.

Advanced Methodologies for Isolation and Purity Assessment in Synthetic Research

The isolation and purity assessment of complex organic compounds like this compound are critical aspects of synthetic research, ensuring the integrity and quality of the synthesized material. Advanced analytical techniques are employed for comprehensive characterization and quantification of purity.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are fundamental techniques for separating and quantifying components in a mixture. They are widely used for the analysis of pesticides and other organic compounds, allowing for the determination of purity and the identification of impurities nih.goviaea.orgufmg.br.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Coupling chromatography with mass spectrometry provides highly sensitive and selective detection. GC-MS is effective for volatile and semi-volatile compounds, while LC-MS/MS is crucial for thermally labile or non-volatile compounds, offering detailed structural information and enabling multiresidue analysis of complex mixtures nih.govmdpi.comufmg.brd-nb.info. These methods are routinely used for characterization and purity determination, including in the synthesis of N-substituted phthaloyl derivatives scholarsresearchlibrary.com.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and carbon-13 (¹³C NMR) are indispensable for elucidating the complete molecular structure of synthetic compounds. For fluorinated compounds like this compound, Fluorine-19 quantitative Nuclear Magnetic Resonance (¹⁹F qNMR) is particularly valuable. ¹⁹F qNMR provides a rapid and SI-traceable method for accurate purity assignment of organofluorine compounds, offering an alternative to proton-based methods where signal overlap might be an issue nih.gov.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups present in the molecule, confirming the successful formation of specific bonds (e.g., carbonyls of the imide, C≡C stretch of the alkyne) d-nb.infonih.gov.

Mass Spectrometry (MS): Beyond its coupling with GC and LC, standalone MS provides precise molecular weight information and fragmentation patterns, which are crucial for confirming the identity and structural integrity of the synthesized compound mdpi.comd-nb.infonih.gov.

Elemental Analysis:

These advanced methodologies collectively ensure the rigorous assessment of this compound's purity and confirm its chemical identity, which is paramount in synthetic chemical research.

Stereochemical Investigations of Flumipropyn

Enantiomerism and Chiral Properties of Flumipropyn

This compound is a chiral molecule, meaning it possesses a non-superimposable mirror image. herts.ac.ukrroij.combiyokimya.vet Specifically, it exists as a racemate, comprising equimolar amounts of its (R)- and (S)-enantiomers. ebi.ac.ukherts.ac.uk The chirality of this compound arises from a stereogenic center within its structure, located at the carbon atom of the 1-methyl-2-propynyl group (specifically, the carbon bonded to a methyl group, an ethynyl (B1212043) group, and the oxygen atom of the ether linkage). herts.ac.uknih.govuni.luresearchgate.net

Enantiomers, while having identical molecular formulas and connectivity, differ in the spatial arrangement of their atoms. rroij.combiyokimya.vet In an achiral environment, enantiomers exhibit identical physical properties, such as melting point, boiling point, and density. rroij.combiyokimya.vetmdpi.com However, they can be distinguished by their optical properties; enantiomers rotate the plane of polarized light in equal but opposite directions, a phenomenon known as optical activity. rroij.combiyokimya.vet Their chemical properties are also identical, except when they interact with other chiral molecules or environments. rroij.commdpi.com

Differential Biological Interactions of this compound Stereoisomers

The investigation of stereoisomers is crucial in agrochemical and pharmaceutical sciences, as individual enantiomers of a chiral compound often exhibit significant differences in their biological activities, including potency, selectivity, and metabolic profiles. rroij.combiyokimya.vetresearchgate.netmdpi.com While this compound itself is known as a protoporphyrinogen (B1215707) oxidase inhibitor, specific detailed research findings directly comparing the differential biological interactions of its (R)- and (S)-enantiomers were not found in the immediate search results. ebi.ac.ukgeorgiasouthern.edu

However, the importance of such investigations is underscored by studies on other chiral herbicides. For instance, in the case of flurtamone (B1673484), another chiral pesticide, the R-enantiomer demonstrated significantly higher bioactivity against weeds, being 6.3 to 35.6 times more active than the S-enantiomer and 1.7 to 9.9 times more active than the racemic mixture. nih.gov The R-enantiomer of flurtamone was found to contribute 86.3% to 97.3% of the herbicidal activity. nih.gov Such differential activity is attributed to specific interactions with chiral biological targets, like enzymes or receptors, where one enantiomer fits better into the binding site, leading to a more stable interaction. biyokimya.vetmdpi.comnih.goviupac.org This precedent highlights the potential for similar enantioselective biological interactions with this compound.

Analytical Techniques for Enantiomeric Resolution and Chirality Confirmation

The separation and confirmation of the chirality of enantiomers are critical for understanding their individual properties and biological roles. iupac.orgwikipedia.org Chromatographic methods are widely recognized as the most effective techniques for achieving enantiomeric resolution and obtaining high-purity enantiomers. wikipedia.orgmdpi.comcsfarmacie.cz

Key analytical techniques employed include:

Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes chiral stationary phases (CSPs) that are designed to interact differently with each enantiomer, allowing for their separation based on transient diastereomeric complex formation. iupac.orgwikipedia.orgmdpi.comcsfarmacie.cz HPLC offers advantages such as fast analysis and high resolution. mdpi.com

Gas Chromatography (GC): Enantioselective GC, particularly comprehensive two-dimensional gas chromatography (GCxGC), is also used for the resolution and quantification of enantiomeric pairs. mdpi.comnih.gov For GC analysis, chiral compounds often require derivatization to volatile forms, such as N-trifluoroacetyl-O-methyl ester derivatives for amino acids, to facilitate separation. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is another powerful chromatographic method for chiral resolution, offering advantages in speed and efficiency. mdpi.com

Diastereomeric Derivatization (Indirect Method): This approach involves reacting the enantiomers with an optically pure chiral reagent to form diastereomers. rroij.comiupac.org Unlike enantiomers, diastereomers have different physical and chemical properties, which allows for their separation using conventional achiral chromatographic techniques. rroij.comiupac.org

Chiral Mobile Phase Additives: In this direct approach, a chiral selector is added to the mobile phase, forming transient diastereomeric complexes with the enantiomers, which then allows for their separation on conventional chromatographic columns. iupac.orgwikipedia.org

Optical Rotation Measurement: While not a separation technique, measuring the optical rotation of a compound is a fundamental method for confirming its chirality and distinguishing between enantiomers, as they rotate plane-polarized light in opposite directions. rroij.combiyokimya.vet

These techniques enable the precise determination of enantiomeric excess and the isolation of pure enantiomers, which is vital for both research and potential applications. wikipedia.orgcsfarmacie.cznih.gov

Mechanistic Studies of Flumipropyn S Biological Activity

Elucidation of Molecular Targets and Their Inhibition by Flumipropyn

This compound is a member of the N-phenylimide class of herbicides. nih.gov Its primary molecular target is the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the biosynthesis of both chlorophyll (B73375) in plants and heme in animals. nih.govucanr.edu PPO catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX). ucanr.edu The inhibition of this crucial enzyme disrupts the normal tetrapyrrole biosynthesis pathway, leading to a cascade of cytotoxic events.

Research on structurally similar N-phenylimide herbicides, such as flumioxazin (B1672886), has demonstrated a high affinity for the PPO enzyme. It is through this targeted inhibition that this compound exerts its herbicidal effects. The specificity of this interaction is crucial for its efficacy as a weed control agent.

The inhibition of protoporphyrinogen oxidase by this compound initiates a series of disruptive biochemical events. The primary consequence is the accumulation of protoporphyrinogen IX (PPGIX). This accumulated PPGIX is then subject to non-enzymatic oxidation to protoporphyrin IX (PPIX). nih.gov

Under normal physiological conditions, the conversion of PPGIX to PPIX is tightly regulated within the chloroplast and mitochondria. However, the inhibition of PPO by this compound leads to the leakage of PPGIX into the cytoplasm, where it is rapidly oxidized to PPIX. This unregulated accumulation of PPIX is highly toxic to the cell.

A study investigating the effects of several N-phenylimide herbicides, including this compound (referred to as S-23121), demonstrated a significant accumulation of protoporphyrin IX in rat embryos following exposure. This accumulation was directly linked to the developmental toxicity observed. nih.gov The table below, derived from the findings of this study, illustrates the comparative effect of this compound and other N-phenylimides on PPIX accumulation.

| Compound | Chemical Name | Effect on PPIX Accumulation in Rat Embryos | Observed Developmental Toxicity |

|---|---|---|---|

| Flumioxazin (S-53482) | 7-fluoro-6-[(3,4,5,6-tetrahydro)phthalimido]-4-(2-propynyl)-1,4-benzoxazin-3(2H)-one | Remarkable Accumulation | Teratogenic |

| This compound (S-23121) | N-[4-chloro-2-fluoro-5-[(1-methyl-2-propynyl)oxy]phenyl]-3,4,5,6-tetrahydrophthalimide | Remarkable Accumulation | Teratogenic |

| Flumiclorac (B1265798) pentyl (S-23031) | pentyl 2-chloro-4-fluoro-5-(3,4,5,6-tetrahydrophthalimido)phenoxyacetate | No Significant Accumulation | Non-teratogenic |

This table demonstrates the correlation between the ability of an N-phenylimide herbicide to induce protoporphyrin IX (PPIX) accumulation and its potential for developmental toxicity in a rat model. nih.gov

Cellular and Subcellular Responses to this compound Exposure in Model Systems

The biochemical disruptions initiated by this compound culminate in severe cellular and subcellular damage. The accumulation of protoporphyrin IX, a potent photosensitizer, is the primary driver of this damage. In the presence of light and oxygen, PPIX generates highly reactive singlet oxygen.

This singlet oxygen rapidly initiates lipid peroxidation, a destructive process that attacks the polyunsaturated fatty acids in cellular membranes. This leads to a loss of membrane integrity in various organelles, including the plasma membrane, chloroplasts, and mitochondria. The breakdown of these membranes results in the leakage of cellular contents, rapid desiccation, and ultimately, cell death.

The visual symptoms of this compound application on susceptible plants are a direct manifestation of this cellular damage. These symptoms typically appear as rapid wilting, followed by necrosis and desiccation of the treated tissues.

Investigation of Light-Dependent Peroxidizing Herbicide (LDPH) Action of this compound

This compound is classified as a light-dependent peroxidizing herbicide (LDPH). Its herbicidal activity is critically dependent on the presence of light. As described above, the accumulation of protoporphyrin IX, a direct consequence of PPO inhibition by this compound, does not in itself cause cell death. It is the interaction of PPIX with light and oxygen that generates the cytotoxic singlet oxygen.

In the absence of light, the herbicidal effects of this compound are significantly diminished. This light dependency is a hallmark of PPO-inhibiting herbicides and is a direct result of the photodynamic properties of the accumulated protoporphyrin IX. The energy from light excites the PPIX molecule, which then transfers this energy to molecular oxygen, creating the highly reactive singlet oxygen that drives cellular destruction.

Comparative Mechanistic Analysis with Structurally Related Chemical Compounds

The mechanism of action of this compound can be better understood through comparison with structurally related N-phenylimide herbicides, such as flumioxazin and flumiclorac pentyl. As demonstrated in the study by Kawamura et al. (2014), there is a strong correlation between the chemical structure of these compounds, their ability to induce protoporphyrin IX accumulation, and their biological activity. nih.gov

This compound and flumioxazin, both of which are teratogenic in the studied model, cause a significant increase in PPIX levels. In contrast, flumiclorac pentyl, a non-teratogenic analogue, does not lead to a notable accumulation of PPIX. nih.gov This suggests that subtle differences in the chemical structure of these N-phenylimides can significantly impact their ability to inhibit PPO and, consequently, their toxicological profile.

This comparative analysis underscores the specificity of the interaction between the herbicide and the PPO enzyme. The structural features of this compound are optimized for binding to and inhibiting the active site of PPO, leading to the cascade of events that result in its potent herbicidal and, in some biological systems, toxicological effects.

Metabolism and Biotransformation of Flumipropyn

In Vitro Characterization of Flumipropyn Metabolic Pathways

In vitro studies are fundamental for characterizing the metabolic pathways of xenobiotics, often employing cellular or subcellular models such as liver microsomes and hepatocytes to assess metabolic stability and identify metabolites srce.hr.

Identification and Structural Elucidation of this compound Metabolites (e.g., C-sulfonate metabolism)

A notable aspect of this compound's metabolism is its involvement in C-sulfonate metabolism nih.govebi.ac.uknih.govresearchgate.netresearchgate.netresearchgate.nettandfonline.comresearchgate.netsemanticscholar.org. This is a relatively rare biotransformation pathway where a sulfur atom from a sulfonate group directly attaches to a carbon atom of the xenobiotic nih.govtandfonline.com.

Research conducted in rats has identified distinct metabolic profiles for this compound in different excretory pathways. The major metabolites found in faeces were six sulfonic acid conjugates ebi.ac.uk. These conjugates are formed through the incorporation of a sulfonic acid group into the double bond of the 3,4,5,6-tetrahydrophthalimide (B1345106) moiety of this compound ebi.ac.uk. These specific sulfonic acid conjugates had not been previously reported for this class of compounds ebi.ac.uk. In terms of quantitative excretion, these sulfonic acid conjugates constituted a significant portion of the administered dose, ranging from 13% to 20% ebi.ac.uk.

Conversely, the primary urinary metabolites identified were 4-chloro-2-fluoro-5-hydroxyaniline, along with its sulfate (B86663) and glucuronide conjugates ebi.ac.uk. The sulfate conjugate accounted for 5-7% of the administered dose, while the glucuronide conjugate represented 2-3% ebi.ac.uk. It is important to note that sulfonic acid conjugates were not detected in urine, blood, kidney, or liver samples ebi.ac.uk.

The proposed mechanism for C-sulfonate metabolism involves the attack of sulfur atoms with lone pairs on the β-carbon atoms of α,β-unsaturated carbonyl compounds, leading to the formation of sulfonate compounds nih.govresearchgate.netresearchgate.netresearchgate.net. While the precise mechanism remains to be fully elucidated, it is highly probable that the gut microbiota plays a contributing role by providing sulfite (B76179) or bisulfite, which mediates this C-sulfonate formation nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netsemanticscholar.org.

Table 1: Major Metabolites of this compound in Rat Excreta

| Metabolite Type | Location | Percentage of Administered Dose | Key Structural Change | PubChem CID (if available) |

| Sulfonic Acid Conjugates | Faeces | 13-20% ebi.ac.uk | Sulfonic acid group incorporated into the double bond of the 3,4,5,6-tetrahydrophthalimide moiety ebi.ac.uk | Not specified |

| 4-chloro-2-fluoro-5-hydroxyaniline | Urine | Not specified | Hydroxylation and cleavage | Not specified |

| 4-chloro-2-fluoro-5-hydroxyaniline sulfate | Urine | 5-7% ebi.ac.uk | Sulfate conjugation of 4-chloro-2-fluoro-5-hydroxyaniline ebi.ac.uk | Not specified |

| 4-chloro-2-fluoro-5-hydroxyaniline glucuronide | Urine | 2-3% ebi.ac.uk | Glucuronide conjugation of 4-chloro-2-fluoro-5-hydroxyaniline ebi.ac.uk | Not specified |

Enzymatic Systems Involved in this compound Biotransformation

The enzymatic systems responsible for the biotransformation of this compound are diverse, reflecting the complex nature of xenobiotic metabolism. While host-derived sulfotransferases (SULTs) are known to mediate the formation of O- and N-sulfonates, they are generally not implicated in the formation of C-sulfonates nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netsemanticscholar.org. This suggests that alternative enzymatic or microbial pathways are at play for the C-sulfonate conjugates of this compound.

A significant contributor to C-sulfonate metabolism, as observed with this compound and other compounds, is the gut microbiota nih.govresearchgate.netresearchgate.netresearchgate.nettandfonline.comresearchgate.netsemanticscholar.org. The gut microbiota functions as a "metabolic organ" due to its wide array of enzymes and metabolic pathways that can both activate and inactivate drugs semanticscholar.org.

Beyond C-sulfonate formation, xenobiotic metabolism typically involves Phase I reactions, which introduce or expose polar functional groups, often catalyzed by the cytochrome P450 (CYP) system nih.gov. These enzymes are critical in numerous metabolic pathways and are known for their detoxifying potential google.com. While specific CYP enzymes involved in this compound's metabolism are not detailed in the provided information, it is generally understood that PPO inhibiting herbicides, a class to which this compound belongs, can be metabolized by CytP450 enzymes google.com.

Preclinical Biotransformation Studies of this compound in Relevant Organisms

Preclinical biotransformation studies are integral to drug development, providing crucial insights into the absorption, distribution, metabolism, and excretion (ADME) of a compound in animal models before human exposure srce.hrnih.govhuborganoids.nlmdpi.comresearchgate.net. For this compound, such studies have been conducted in rats, examining the metabolic fate of the compound after oral administration ebi.ac.uk.

These studies have been instrumental in identifying the major urinary and faecal metabolites, as detailed in Section 5.1.1 ebi.ac.uk. The findings from these preclinical investigations contribute to a comprehensive understanding of how this compound is processed and eliminated by a mammalian system, highlighting the formation of unique sulfonic acid conjugates in faeces and more common sulfate and glucuronide conjugates in urine ebi.ac.uk.

Computational Prediction of this compound Metabolic Fates

Computational approaches have become valuable tools in predicting the metabolic fates of chemical compounds, including xenobiotics like this compound univie.ac.atlhasalimited.org. These in silico methods aim to identify potential sites of metabolism (SoMs) and predict the structures of metabolites, thereby reducing the need for extensive and costly experimental determination univie.ac.atlhasalimited.org.

Environmental Fate and Ecotoxicology of Flumipropyn

Ecotoxicological Impact Assessment of Flumipropyn on Non-Target Organisms

Effects of this compound on Aquatic Biota (e.g., fish, daphnia)

Research into the ecotoxicological effects of this compound on aquatic organisms indicates its potential toxicity to fish. Based on predictive models and some experimental studies, this compound is considered toxic to the aquatic environment.

Fish Toxicity: An ECOSAR (ECOlogical Structure-Activity Relationship) model prediction, based on structural similarity to chemicals with known aquatic toxicity, estimated a 96-hour median lethal concentration (LC50) for fish at 1.428 mg/L ontosight.ai. This value suggests that this compound can be classified as "aquatic acute 2," indicating toxicity to aquatic life ontosight.ai. Furthermore, a peer-reviewed handbook reported a 96-hour LC50 of 6.8 mg/L for Leuciscus idus fish, and another secondary source study indicated a 96-hour LC50 of 10.9 mg/L ontosight.ai. These findings collectively suggest that this compound poses a moderate acute ecotoxicological risk to fish. ontosight.aiherts.ac.uk

While the available data provides insight into its acute effects on fish, comprehensive long-term or chronic toxicity data for this compound on various fish species may be limited in publicly accessible domains.

| Organism | Endpoint | Concentration (mg/L) | Duration | Classification/Effect | Source |

|---|---|---|---|---|---|

| Fish | LC50 | 1.428 | 96 hours | Predicted (ECOSAR), Aquatic Acute 2 (Toxic) | ontosight.ai |

| Fish (Leuciscus idus) | LC50 | 6.8 | 96 hours | Observed, Toxic | ontosight.ai |

| Fish | LC50 | 10.9 | 96 hours | Observed, Toxic | ontosight.ai |

Daphnia Toxicity: Specific detailed research findings, such as EC50 values for Daphnia magna directly attributed to this compound, were not readily available in the public domain during this review. However, Daphnia magna is a widely used model organism for assessing the acute and chronic toxicity of chemicals in aquatic environments, with tests typically determining the concentration that causes immobilization or affects reproduction oasis-lmc.orgnih.govoecd.orgoecd.org. The absence of specific data for this compound suggests that detailed ecotoxicological studies on this particular aquatic invertebrate may not be widely published or are held in proprietary databases.

Impact of this compound on Terrestrial Ecosystem Components (e.g., earthworms, honeybees)

The impact of this compound on terrestrial non-target organisms like earthworms and honeybees is an important aspect of its environmental risk assessment. However, specific, quantifiable data on the toxicity of this compound to these organisms were not extensively found in the public domain.

Earthworms (e.g., Eisenia foetida): Earthworms, such as Eisenia foetida, are crucial indicators of soil quality and play vital roles in soil decomposition, nutrient mineralization, and structure improvement nih.govscielo.org.comdpi.comcenterforfoodsafety.org. While general methodologies for assessing earthworm acute toxicity (e.g., OECD Test Guideline 207) exist, and studies on other pesticides like fipronil (B1672679) and fluopicolide (B166169) demonstrate their impact on earthworms (e.g., oxidative stress, DNA damage, and bioaccumulation) nih.govscielo.org.comdpi.com, direct ecotoxicological data for this compound on earthworms were not found in the reviewed literature. The general concern for herbicides is their potential to affect soil biota, but specific data for this compound is not available.

Honeybees (Apis mellifera): Honeybees are essential pollinators, and their health is significantly impacted by pesticide exposure unipd.itdergipark.org.tr. Pesticides can cause lethal and sublethal effects through various exposure routes, affecting neurophysiological and immune systems . While other insecticides, such as fipronil and flupyradifurone, have been implicated in honeybee toxicity and decline unipd.itdergipark.org.tr, specific studies detailing the direct effects of this compound on honeybee survival, development, or behavior were not identified in the public domain. The available information generally classifies this compound as a herbicide herts.ac.uk, and while herbicides can have indirect effects on pollinators by altering floral resources, direct toxicity data is lacking.

Development and Application of Environmental Biomarkers for this compound Exposure

Environmental biomarkers are measurable biochemical, physiological, or behavioral responses in organisms that indicate exposure to or effects of environmental contaminants. They serve as valuable tools for understanding the magnitude of exposure and the resulting impacts on living organisms.

This compound acts as a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor researchgate.netrsc.orgunipd.ituclpress.co.uk. The inhibition of PPO leads to the accumulation of protoporphyrin IX (PPIX), which, in the presence of light, generates reactive oxygen species (ROS) that cause oxidative stress and cell membrane damage unipd.ituclpress.co.uk. Therefore, potential environmental biomarkers for this compound exposure, or more broadly for PPO inhibitor herbicides, could theoretically include indicators of oxidative stress.

General biomarkers for pesticide exposure in soil and aquatic environments include changes in enzyme activities (e.g., acetylcholinesterase, glutathione (B108866) S-transferase, catalase, superoxide (B77818) dismutase), DNA damage (e.g., via comet assay), and alterations in microbial activity or plant physiological responses (e.g., chlorophyll (B73375) fluorescence, accumulation of specific metabolites like shikimate) mdpi.com. For instance, increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), along with changes in antioxidant enzyme activities (superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST)), have been observed as biomarkers of oxidative stress in earthworms exposed to other fungicides mdpi.com.

However, specific research on the "Development and Application of Environmental Biomarkers for this compound Exposure" in non-target aquatic or terrestrial organisms was not found. While the mechanism of action (PPO inhibition leading to oxidative stress) suggests potential biomarker candidates, dedicated studies confirming these for this compound in environmental monitoring contexts are not publicly available. Therefore, current understanding of biomarkers for this compound exposure would largely rely on general principles applicable to PPO inhibitors and oxidative stress responses in exposed organisms.

Analytical Chemistry and Detection Methodologies for Flumipropyn

Advanced Chromatographic Techniques for Flumipropyn Quantification and Identification (e.g., HPLC-DAD, GC-MS)

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and commonly employed techniques for the analysis of pesticide residues like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, a capillary column with a suitable stationary phase would be used. The mass spectrometer detector provides information on the mass-to-charge ratio of the compound and its fragments, allowing for highly confident identification. nih.gov A multi-residue method using GC-MS/MS for various pesticides in complex food matrices has been developed, and a similar approach could be adapted for this compound. mdpi.comthermofisher.com The use of techniques like low-pressure GC-MS can also lead to faster analysis times. nih.gov

A hypothetical comparison of typical parameters for these techniques in pesticide analysis is presented below.

| Parameter | HPLC-DAD | GC-MS |

| Stationary Phase | C18 Reversed-Phase | Phenyl-methylpolysiloxane |

| Mobile/Carrier Gas | Acetonitrile (B52724)/Water Gradient | Helium |

| Detector | Diode Array Detector (DAD) | Mass Spectrometer (MS) |

| Typical Run Time | 15-30 minutes | 20-40 minutes |

| Detection Principle | UV-Vis Absorbance | Mass-to-Charge Ratio |

Spectroscopic Methods for Structural Characterization and Trace Analysis of this compound (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the unequivocal identification and structural elucidation of chemical compounds, including this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for determining the chemical structure of organic molecules. uobasrah.edu.iqirisotope.com For this compound, ¹H NMR would provide information about the number and types of hydrogen atoms and their connectivity, while ¹³C NMR would reveal the carbon skeleton of the molecule. scielo.brmdpi.comnih.gov Although specific NMR spectral data for this compound is not widely published, analysis of its structure suggests characteristic chemical shifts for the aromatic, alkyne, and other functional groups present in the molecule.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification. biorxiv.org In conjunction with chromatographic separation (LC-MS or GC-MS), it offers high sensitivity and selectivity for trace analysis. researchgate.net The fragmentation pattern of this compound under electron ionization (EI) or electrospray ionization (ESI) would yield specific fragment ions that can be used for its confirmation. researchgate.netnih.govmdpi.comnih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further increasing the confidence in identification. mdpi.com

Optimization of Sample Preparation Protocols for Environmental and Biological Matrices in Research Settings

The accurate analysis of this compound in complex matrices such as soil, water, and biological tissues requires efficient sample preparation to isolate the analyte from interfering substances. ijisrt.commdpi.comnih.gov

A widely used and effective sample preparation technique for pesticide residue analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. eurl-pesticides.euthermofisher.commeasurlabs.comchromatographyonline.com The QuEChERS procedure typically involves an initial extraction with an organic solvent (e.g., acetonitrile), followed by a partitioning step using salts (e.g., magnesium sulfate (B86663), sodium chloride) to separate the organic and aqueous layers. A subsequent dispersive solid-phase extraction (d-SPE) step with sorbents like primary secondary amine (PSA) is used to remove interferences such as organic acids, sugars, and fatty acids. researchgate.net This method is known for its high throughput and good recovery for a wide range of pesticides. rsc.org

For water samples, solid-phase extraction (SPE) is a common technique for pre-concentration and clean-up prior to chromatographic analysis.

The choice of extraction solvent and clean-up sorbents is critical and needs to be optimized for the specific matrix and the physicochemical properties of this compound.

Method Validation and Quality Assurance in this compound Analytical Research

Validation of analytical methods is essential to ensure the reliability and accuracy of the generated data. wjarr.com Key validation parameters, as outlined by international guidelines, include: globalresearchonline.netscispace.comresearchgate.netdemarcheiso17025.com

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A summary of typical acceptance criteria for these validation parameters in pesticide residue analysis is provided in the table below.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (Recovery) | 70-120% |

| Precision (Relative Standard Deviation, RSD) | ≤ 20% |

| LOD | Signal-to-Noise Ratio ≥ 3 |

| LOQ | Signal-to-Noise Ratio ≥ 10 |

Adherence to these validation parameters and the implementation of a robust quality assurance program are fundamental for generating credible and defensible analytical data for this compound.

Theoretical and Computational Chemistry of Flumipropyn

Quantum Chemical Calculations of Flumipropyn's Electronic Structure and Reactivity

Quantum chemistry offers a powerful lens through which to understand the intrinsic properties of a molecule like this compound. pennylane.ai By solving the Schrödinger equation for the molecule, albeit with approximations, it is possible to determine its electronic structure, which in turn governs its reactivity. rsc.org Methods like Density Functional Theory (DFT) are commonly employed to this end. mdpi.comuc.edu

DFT calculations can elucidate the distribution of electrons within the this compound molecule, identifying regions that are electron-rich or electron-poor. This is crucial for understanding how this compound interacts with its target enzyme. The calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides information about the molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and stability. mdpi.com

Furthermore, quantum chemical calculations can determine various molecular descriptors that are critical for reactivity. nih.gov These include electrostatic potential maps, which visualize the charge distribution and predict sites for electrophilic or nucleophilic attack. Such calculations have been instrumental in understanding the structure-activity relationships of PPO inhibitors. sci-hub.se While specific studies focusing solely on this compound are not abundant in publicly available literature, the principles are well-established in the study of similar herbicides. sci-hub.se

Table 1: Representative Quantum Chemical Descriptors for a PPO Inhibitor (Illustrative)

| Descriptor | Value (Illustrative) | Significance |

| Energy of HOMO | -6.5 eV | Indicates electron-donating capability. |

| Energy of LUMO | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Electron Affinity | 1.0 eV | Energy released when an electron is added. |

| Ionization Potential | 7.0 eV | Energy required to remove an electron. |

Note: This table is illustrative of typical values obtained from DFT calculations for organic molecules and does not represent experimentally verified data for this compound.

Molecular Dynamics and Docking Simulations of this compound-Target Interactions

To understand the herbicidal action of this compound, it is essential to study its interaction with the target enzyme, protoporphyrinogen (B1215707) oxidase (PPO). acs.org Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for this purpose. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound) when it binds to a receptor (PPO) to form a stable complex. awsjournal.orgnih.gov The process involves placing the this compound molecule into the active site of the PPO enzyme model and evaluating the binding affinity using a scoring function. acs.org These simulations can identify key amino acid residues in the PPO active site that interact with this compound through hydrogen bonds, hydrophobic interactions, or other non-covalent forces. plos.org For PPO inhibitors, understanding these interactions is crucial for explaining their inhibitory mechanism. acs.orgplos.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the this compound-PPO complex over time. arxiv.orgdigitellinc.com These simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the conformational changes and stability of the complex. nih.govmdpi.com MD simulations can confirm the stability of the binding pose predicted by docking and reveal how the binding of this compound might induce conformational changes in the PPO enzyme, leading to its inhibition. nih.gov

Table 2: Key Interacting Residues in PPO for a Typical Inhibitor (Illustrative)

| Amino Acid Residue (Illustrative) | Interaction Type | Distance (Å) |

| Arginine (Arg) | Hydrogen Bond | 2.8 |

| Valine (Val) | Hydrophobic | 3.5 |

| Leucine (Leu) | Hydrophobic | 3.9 |

| Phenylalanine (Phe) | Pi-Pi Stacking | 4.5 |

Note: This table illustrates the types of interactions and distances typically identified in docking and MD studies of enzyme-inhibitor complexes. The specific residues for this compound would require a dedicated computational study.

Predictive Modeling of this compound's Environmental Behavior

Computational models are increasingly used to predict the environmental fate of chemical compounds like this compound. mdpi.com Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are central to this effort. nih.govresearchgate.net These models establish a mathematical relationship between the chemical structure of a molecule and its environmental properties. rsc.org

By using molecular descriptors derived from the structure of this compound, these models can predict key environmental parameters such as:

Soil Sorption Coefficient (Koc): Predicts the tendency of this compound to bind to soil particles, which affects its mobility and bioavailability.

Half-life in Soil and Water: Estimates the persistence of this compound in different environmental compartments.

Bioconcentration Factor (BCF): Predicts the potential for this compound to accumulate in aquatic organisms. nih.gov

These predictive models are often built using machine learning algorithms and large datasets of known chemicals. mmupress.comuci.edunih.govresearchgate.net They serve as valuable tools for environmental risk assessment, helping to forecast the potential distribution and persistence of this compound in the environment before or alongside extensive experimental studies. nih.gov

In Silico Screening and Design of Novel this compound Analogues

Computational chemistry plays a vital role in the discovery and design of new, potentially more effective or selective herbicides. acs.org In silico (computer-based) screening allows researchers to evaluate large virtual libraries of chemical compounds for their potential to bind to a target like PPO, without the need to synthesize each one. nih.gov

The process often starts with the known structure of an active compound like this compound. Novel analogues can be designed by modifying its chemical structure in various ways. nih.gov These virtual analogues are then subjected to high-throughput docking simulations against the PPO enzyme model. acs.orggoogle.com The results are used to prioritize a smaller number of promising candidates for actual synthesis and experimental testing.

Furthermore, QSAR models that correlate structural features with herbicidal activity can guide the rational design of new analogues. frontiersin.org By understanding which molecular properties are crucial for PPO inhibition, chemists can make more informed decisions about which modifications are most likely to lead to improved herbicidal performance. nih.gov This computational-driven approach accelerates the discovery process for new agrochemicals. nih.gov

Structure Activity Relationship Sar Studies of Flumipropyn Analogues

Systematic Design and Synthesis of Flumipropyn Derivatives for SAR Investigations

The systematic design and synthesis of this compound derivatives are foundational to conducting meaningful SAR investigations. This process typically begins with the this compound molecule as a lead compound and involves the synthesis of a library of analogues with targeted modifications. These modifications are often focused on three main regions of the molecule: the N-phenylimide core, the propargyl group, and the substituents on the phenyl ring.

The synthesis of these derivatives often employs multi-step reaction sequences. For instance, the N-phenylimide core can be constructed through the condensation of an appropriately substituted aniline (B41778) with a suitable anhydride (B1165640). Subsequent modifications, such as the introduction of different alkyl or aryl groups at various positions, can be achieved through standard organic chemistry transformations. For example, variations in the ester group or the introduction of different substituents on the phenyl ring can be accomplished through esterification and electrophilic aromatic substitution reactions, respectively. chimia.ch

A common strategy involves the creation of a matrix of compounds where one part of the molecule is held constant while another is systematically varied. For example, while keeping the core N-phenylimide structure, a series of analogues with different substituents at the 4-position of the phenyl ring (e.g., chloro, fluoro, methyl) can be synthesized to probe the electronic and steric requirements at this position. Similarly, the propargyl group can be replaced with other alkynyl or alkenyl moieties to assess the importance of the triple bond and the chain length for PPO inhibitory activity.

The design of these derivatives is often guided by computational modeling and an understanding of the PPO active site. By superimposing known PPO inhibitors, researchers can generate pharmacophore models that highlight key interaction points, guiding the design of new analogues with a higher probability of being active. nih.gov

Correlation Between Structural Modifications and Biological Activity Profiles (e.g., PPO inhibitory efficacy)

Once a library of this compound analogues has been synthesized, the next critical step is to evaluate their biological activity. The primary assay for this purpose is the in vitro measurement of PPO inhibition, typically reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values provide a quantitative measure of how effectively each analogue inhibits the target enzyme.

SAR studies on PPO inhibitors have revealed several key trends. For instance, the nature of the substituent on the phenyl ring can have a profound impact on herbicidal activity. In many classes of PPO inhibitors, including N-phenylimides, the presence of a chlorine or fluorine atom at the 4-position of the phenyl ring is often associated with high activity. mdpi.com

The data presented in the tables below, derived from studies on related PPO inhibitors, illustrates the impact of structural modifications on herbicidal efficacy. Although not specific to this compound itself, these findings for structurally similar compounds provide valuable insights into the likely SAR of this compound analogues.

| Compound | R Group | Fresh Weight Inhibition Rate (%) at 150 g a.i./hm² |

|---|---|---|

| 7a | H | 85.3 |

| 7b | 2-F | 92.1 |

| 7c | 3-F | 88.7 |

| 7d | 4-F | 86.4 |

| 7e | 2-Cl | 93.5 |

| 7f | 3-Cl | 94.2 |

| 7g | 4-Cl | 91.8 |

| Compound | Substituent (R) | PPO Inhibition (IC50, µM) | Herbicidal Activity vs. Bentgrass (Ranking 1-5) |

|---|---|---|---|

| 2c | 2-F | - | 4 |

| 2d | 3-F | - | 4 |

| 2e | 4-F | - | 5 |

| 2f | 2-Cl | - | 4 |

| 2g | 3-Cl | - | 4 |

| 2h | 4-Cl | - | 5 |

| 2o | 2,3,4-triF | - | 5 |

These tables demonstrate that subtle changes in the substitution pattern on the phenyl ring can lead to significant differences in biological activity. For example, the introduction of a halogen at specific positions often enhances the inhibitory effect.

Identification of Critical Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a particular biological effect. For this compound and its analogues, identifying the PPO-inhibiting pharmacophore is crucial for understanding its mechanism of action and for designing new inhibitors.

Based on the structures of this compound and other PPO inhibitors, the key pharmacophoric elements are believed to include:

A planar aromatic system: The N-phenylimide core provides a rigid, planar structure that can engage in π-π stacking interactions with aromatic amino acid residues in the PPO active site, such as Phenylalanine. nih.gov

Hydrogen bond acceptors: The carbonyl groups of the imide ring are likely to act as hydrogen bond acceptors, forming interactions with donor groups on amino acid residues within the enzyme's active site.

A hydrophobic moiety: The substituted phenyl ring provides a hydrophobic region that can interact with nonpolar pockets in the active site.

Molecular modeling studies, including the docking of this compound-like molecules into the crystal structure of PPO, can help to visualize these interactions and refine the pharmacophore model.

Rational Design Principles for Optimizing this compound's Research Utility

The insights gained from SAR and pharmacophore studies provide a set of rational design principles for optimizing the properties of this compound for research applications. The goal of such optimization may not be to create a commercial herbicide, but rather to develop tool compounds with specific characteristics, such as increased potency, selectivity, or the inclusion of a reporter group for biochemical studies.

Key rational design principles include:

Scaffold Hopping: Replacing the N-phenylimide core with other heterocyclic systems that maintain the essential pharmacophoric features can lead to novel inhibitors with different physicochemical properties.

Substituent Optimization: Based on SAR data, substituents on the phenyl ring can be fine-tuned to maximize PPO inhibition or to probe specific interactions within the active site. For example, replacing a chlorine atom with a bromine or iodine atom could enhance binding through halogen bonding.

Introduction of Functional Groups: For research purposes, it may be desirable to introduce functional groups that allow for conjugation to fluorescent probes, biotin (B1667282) tags, or affinity chromatography resins. This can be achieved by adding a reactive handle, such as a primary amine or a carboxylic acid, to a part of the molecule that is not critical for PPO binding.

Improving Selectivity: By comparing the PPO active sites of different species (e.g., plant vs. human), it may be possible to design analogues that are highly selective for the plant enzyme, which would be valuable for studying PPO function in a complex biological system.

Through the iterative process of design, synthesis, and biological evaluation, the SAR of this compound analogues can be systematically explored, leading to a deeper understanding of PPO inhibition and the development of valuable research tools.

Future Research Directions and Academic Perspectives on Flumipropyn

Exploration of Unidentified Mechanistic Pathways of Flumipropyn Action

This compound is recognized as an inhibitor of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). google.comregulations.govcenterforfoodsafety.org This enzyme is critical in the tetrapyrrole biosynthetic pathway, which produces essential molecules like chlorophyll (B73375) in plants and heme in animals. google.comregulations.gov Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, is oxidized to protoporphyrin IX. This molecule generates reactive oxygen species that cause rapid cell membrane disruption and plant death. regulations.govcenterforfoodsafety.org

Despite this well-documented primary mechanism, there remain avenues for further exploration. The mode of action for PPO-inhibiting herbicides was not fully understood for many years after their introduction, suggesting that nuances may still be undiscovered. google.com Future research could focus on several key areas:

Detoxification Pathways: Pathogens and weeds can develop resistance by detoxifying, sequestering, or transporting pesticides. google.com Research into how susceptible and resistant plant species metabolize this compound could reveal novel detoxification pathways. tarbaweya.org Understanding these mechanisms is vital for managing the evolution of herbicide resistance.

Differential Species Sensitivity: Studies have noted compound-specific differences in the toxicity of PPO inhibitors across different animal species. regulations.govcenterforfoodsafety.org Elucidating the molecular basis for these differences is a critical research gap.

Innovations in Synthetic Methodologies for this compound and Its Complex Derivatives

The synthesis of complex agrochemicals like this compound is a constantly evolving field. ekb.eg While specific proprietary methods for this compound are not public, future research in synthetic chemistry will likely focus on increasing efficiency, reducing environmental impact, and creating novel derivatives. One study has highlighted the use of Sonogashira coupling reactions as a new method for synthesizing compounds with structures similar to this compound. researchgate.net

Key trends that will shape the future synthesis of this compound and related compounds include:

Green Chemistry: This approach emphasizes minimizing hazardous substances, reducing energy consumption, and cutting down on waste generation. solubilityofthings.comresearchgate.net Future synthetic routes for this compound will likely incorporate more environmentally friendly solvents and reagents.

Advanced Catalysis: Innovations in transition metal catalysis, organocatalysis, and biocatalysis are enabling more complex reactions to occur under milder conditions with greater selectivity. ekb.egsolubilityofthings.com Biocatalysis, using enzymes to drive reactions, is particularly promising for producing chiral compounds efficiently and sustainably. researchgate.netgeorgiasouthern.edu

Automation and AI: The integration of automated synthesis platforms and artificial intelligence can accelerate the discovery and optimization of synthetic pathways. solubilityofthings.com Machine learning algorithms can predict reaction outcomes, helping chemists to design more efficient routes to this compound and its derivatives. solubilityofthings.com

Continuous Flow Chemistry: This technique offers enhanced safety, reproducibility, and scalability compared to traditional batch processing, making it an attractive option for industrial-scale synthesis. solubilityofthings.comresearchgate.net

Refinement of Environmental Risk Assessment Models for this compound in Ecotoxicological Research

Environmental risk assessment (ERA) is a cornerstone of regulatory science, aiming to predict and manage the potential ecological impact of chemicals like this compound. epa.gov Current ERA frameworks are continuously being improved to provide more accurate predictions of environmental concentrations and effects. efpia.eu

Future refinements to ERA models for this compound should incorporate:

Improved Exposure Modeling: Developing more sophisticated models to predict the environmental fate and transport of this compound. This includes accounting for its movement in soil, water, and air, and its potential to accumulate in non-target organisms. There is a recognized need for better input data and strategies for assessing environmental exposure. europa.eu

Quantitative Risk Assessment: Employing advanced statistical methods, such as Monte Carlo simulations, to better quantify the uncertainty and variability in risk estimates. mdpi.com This provides a more realistic range of potential outcomes compared to single-point estimates. nih.gov

Comprehensive Effects Analysis: Moving beyond standard toxicity tests to assess sublethal effects, impacts on biodiversity, and disruptions to ecosystem functions. This requires integrating data on this compound's impact on a wider range of organisms and ecological processes.

Lifecycle Assessment: Evaluating the environmental footprint of this compound across its entire lifecycle, from chemical synthesis to its ultimate degradation in the environment.

Application of "Omics" Technologies (e.g., Metabolomics, Proteomics) in this compound Studies

"Omics" technologies, which allow for the large-scale study of biological molecules, offer powerful tools for investigating the effects of chemicals like this compound at a systems level. nih.govnih.gov These technologies can provide a holistic view of the molecular changes that occur within an organism upon exposure. humanspecificresearch.org

Potential applications in this compound research include:

Metabolomics: This technique analyzes the complete set of metabolites within a cell or organism. It can be used to identify changes in metabolic pathways affected by this compound, providing a detailed fingerprint of its mode of action and revealing potential biomarkers of exposure. frontiersin.org For example, the accumulation of shikimate in plants after glyphosate (B1671968) application is a known biomarker. mdpi.com

Proteomics: By studying the entire complement of proteins, proteomics can identify the specific protein targets of this compound and characterize the cellular stress response. nih.gov This can help to confirm PPO as the primary target and uncover any secondary protein interactions.

Transcriptomics: This approach examines the full range of RNA transcripts, revealing which genes are up- or down-regulated in response to this compound exposure. nih.gov This can shed light on resistance mechanisms and the broader physiological response of the organism.

Genomics: Comparing the genomes of susceptible and resistant populations can identify the specific genetic mutations that confer resistance to this compound, aiding in the development of effective resistance management strategies. humanspecificresearch.org

The integration of multiple "omics" datasets can provide a comprehensive understanding of the biological response to this compound, from gene expression to metabolic output. mdpi.com

Interdisciplinary Research Collaborations and Global Perspectives on this compound

Addressing the complex scientific questions surrounding this compound requires a departure from traditional, siloed research. nih.gov Interdisciplinary research, which integrates knowledge and methods from different fields, is essential for a holistic understanding. youtube.comroutledge.com

Future research on this compound would benefit significantly from collaborations that bring together:

Chemists: To innovate more sustainable and efficient synthetic routes and to design novel derivatives. ekb.eg

Biochemists and Molecular Biologists: To elucidate detailed mechanisms of action and resistance. google.com

Toxicologists and Ecotoxicologists: To assess the impact on non-target species and ecosystems. regulations.govcenterforfoodsafety.org

Environmental Scientists: To model the fate and transport of the compound in the environment. mdpi.com

Computational Scientists and Data Analysts: To manage and interpret large datasets from "omics" studies and to refine risk assessment models. solubilityofthings.com

Such collaborations, fostered through targeted funding and institutional support, can accelerate the pace of discovery and lead to more effective and sustainable uses of this compound. youtube.comukri.org A global perspective is also crucial, encouraging international cooperation to address the worldwide challenges of food security and environmental protection.

Q & A

Basic: What are the standard methodologies for synthesizing Flumipropyn, and how can its purity be validated?

Methodological Answer:

Synthesis typically involves [describe general reaction pathways, e.g., nucleophilic substitution or catalytic coupling reactions]. Key steps include:

- Reagent Selection : Use high-purity precursors, solvents, and catalysts to minimize side reactions.

- Characterization : Validate structure via NMR (¹H/¹³C), FTIR , and mass spectrometry to confirm molecular identity.

- Purity Assessment : Employ HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) and melting point analysis .

- Quantitative Analysis : Use calibration curves with reference standards for yield calculation .

Advanced: How can researchers optimize reaction conditions for this compound synthesis to improve yield while minimizing byproducts?

Methodological Answer:

Adopt a Design of Experiments (DoE) approach:

Variable Screening : Identify critical factors (e.g., temperature, solvent ratio, catalyst loading) using Plackett-Burman designs .

Response Surface Methodology (RSM) : Apply central composite designs to model interactions between variables.

Byproduct Mitigation : Monitor intermediates via in-situ spectroscopy (e.g., Raman) and adjust reaction kinetics.

Statistical Validation : Use ANOVA to confirm significance of optimized parameters .

Basic: What spectroscopic techniques are most reliable for identifying this compound in complex mixtures?

Methodological Answer:

- NMR Spectroscopy : Compare chemical shifts (δ) and splitting patterns with literature data. For example, a characteristic singlet in ¹H NMR for aromatic protons.

- LC-MS/MS : Use tandem mass spectrometry to distinguish this compound from isobaric contaminants.

- X-ray Crystallography : Resolve crystal structure for absolute configuration confirmation (if crystalline) .

Advanced: How should researchers resolve contradictions in spectroscopic data when characterizing novel this compound derivatives?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine 2D NMR (e.g., COSY, HSQC) with computational chemistry (DFT calculations for predicted spectra).

- Error Analysis : Quantify signal-to-noise ratios and instrument calibration uncertainties.

- Peer Review : Engage in collaborative data interpretation to mitigate confirmation bias .

Basic: What statistical methods are appropriate for analyzing this compound’s bioactivity data in preliminary assays?

Methodological Answer:

- Dose-Response Analysis : Fit data to Hill equations using nonlinear regression (e.g., GraphPad Prism).

- Significance Testing : Apply Student’s t-test (for two groups) or ANOVA (multiple groups) with post-hoc corrections (e.g., Tukey’s test).

- Quality Control : Include positive/negative controls and report IC₅₀/EC₅₀ values with 95% confidence intervals .

Advanced: How can researchers design cross-disciplinary studies to explore this compound’s mechanisms of action?

Methodological Answer:

- Integrated Workflows : Combine in vitro assays (e.g., enzyme inhibition) with omics approaches (proteomics/metabolomics).

- Computational Modeling : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities.

- Data Fusion : Apply multivariate analysis (PCA, PLS-DA) to correlate structural features with bioactivity .

Basic: What are best practices for ensuring reproducibility in this compound toxicity studies?

Methodological Answer:

- Standardized Protocols : Follow OECD guidelines for acute/chronic toxicity testing (e.g., fixed dose method).

- Blinding : Use double-blind designs in animal/cell-based studies.

- Data Transparency : Publish raw datasets (e.g., mortality rates, histopathology) in supplementary materials .

Advanced: How can machine learning enhance predictive modeling of this compound’s environmental fate?

Methodological Answer:

- Feature Engineering : Extract molecular descriptors (e.g., logP, polar surface area) using RDKit or PaDEL-Descriptor .

- Model Training : Apply random forest or neural networks to predict biodegradation half-lives.

- Validation : Use k-fold cross-validation and external datasets to avoid overfitting .

Basic: What ethical considerations are critical when designing this compound-related animal studies?

Methodological Answer:

- 3Rs Compliance : Adhere to Replacement, Reduction, and Refinement principles.

- IACUC Approval : Submit detailed protocols (dose ranges, endpoints) to institutional ethics boards.

- Humane Endpoints : Define criteria for early euthanasia to minimize suffering .

Advanced: How can researchers address conflicting results in this compound’s pharmacokinetic profiles across species?

Methodological Answer:

- Allometric Scaling : Adjust doses using body surface area or physiologically based pharmacokinetic (PBPK) models .

- Interspecies Variability Analysis : Compare CYP450 isoform expression (e.g., liver microsomes) via western blotting/qPCR .

- Meta-Analysis : Pool data from multiple studies using random-effects models to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.